(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S3/c15-8-10(7-11-3-1-5-17-11)14-16-12(9-19-14)13-4-2-6-18-13/h1-7,9H/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUYJXZICMASK-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Spectroscopic Data for (Z)-3-(Thiophen-2-yl)-2-(4-(Thiophen-2-yl)Thiazol-2-yl)Acrylonitrile
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can yield primary amines, which can further participate in various functionalization reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophenes or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiophene-based compounds, including (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, in the development of anticancer agents. For instance, derivatives of thiophene have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as HepG-2 (human hepatocellular carcinoma) and A549 (human lung carcinoma) cells. These compounds often exhibit mechanisms that inhibit key enzymes involved in cancer cell proliferation, making them promising candidates for further development as therapeutic agents .
Antimicrobial Properties
The compound's structure allows for interactions with biological targets, leading to potential antimicrobial applications. Research indicates that certain thiophene derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria. For example, studies have shown that modifications to the thiophene ring can enhance antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Organic Electronics
Thiophene derivatives are extensively studied for their applications in organic electronics due to their favorable electronic properties. The compound this compound can be utilized in the synthesis of conductive polymers or organic semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their ability to form stable thin films with good charge transport properties makes them suitable for these applications .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as nucleophilic additions and cycloadditions, leading to the formation of more complex molecular architectures. This property is particularly valuable in the synthesis of novel compounds with tailored biological activities or material properties .
Case Study 1: Anticancer Activity Evaluation
A study involved synthesizing a series of thiophene-based acrylonitriles and evaluating their anticancer properties against multiple cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity compared to standard drugs like cisplatin. This illustrates the potential of this compound as a lead compound in drug discovery efforts aimed at developing new anticancer therapies .
Case Study 2: Development of Conductive Polymers
In another study, researchers explored the use of thiophene derivatives in creating conductive polymers for electronic applications. The synthesized polymers exhibited excellent electrical conductivity and thermal stability, making them suitable for use in devices such as OLEDs and OPVs. The incorporation of this compound into these polymer matrices demonstrated enhanced performance characteristics compared to traditional materials .
Mechanism of Action
The mechanism by which (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The electron-rich thiophene and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacing thiophene with benzo[d]thiazole (as in TP1) red-shifts absorption/emission due to enhanced intramolecular charge transfer (ICT) . The target compound’s thiophene-thiazole framework may offer intermediate electronic properties.
- Synthesis: Most acrylonitriles are synthesized via Knoevenagel or aldol condensations. Microwave-assisted methods () improve yield and reduce reaction time .
Electronic and Photophysical Properties
- TP1 : Exhibits strong ICT with λabs = 550 nm, enabling cyanide sensing via nucleophilic addition to the acrylonitrile group .
- TPA-TT: Used in polymer solar cells due to broad absorption in visible-NIR regions; the diphenylamino group enhances hole transport .
- Target Compound : Predicted to have moderate ICT from thiophene to acrylonitrile, suitable for optoelectronic applications. The Z-configuration may limit conjugation length compared to E-isomers.
Biological Activity
(Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C15H12N2S3
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Cell Cycle Arrest : Thiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the inhibition of specific kinases involved in cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes critical for cancer cell survival.
Antimicrobial Activity
Thiophene derivatives have also shown promise as antimicrobial agents. The compound's structural features may contribute to its ability to inhibit bacterial growth.
- In Vitro Studies :
- A series of thiophene derivatives were tested against various pathogens, showing significant activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
- For instance, compounds related to this compound demonstrated effective inhibition against Staphylococcus aureus and other Gram-positive bacteria.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole and thiophene derivatives demonstrated that compounds structurally similar to this compound exhibited promising anticancer activity against HepG2 and A549 cell lines. The most potent compound showed an IC50 value of approximately 5 µM, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties of thiophene-containing compounds. The findings revealed that certain derivatives significantly reduced biofilm formation in bacterial cultures, suggesting a potential application in treating biofilm-associated infections .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (Z)-3-(thiophen-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence stereochemical outcomes?
- Methodology :
- Thiazole Ring Formation : React α-haloketones (e.g., phenacyl bromides) with thiourea under reflux in ethanol to form the thiazole core .
- Acrylonitrile Introduction : Use Knoevenagel condensation with substituted aldehydes and malononitrile in the presence of a base (e.g., piperidine) to introduce the acrylonitrile group. Temperature control (60–80°C) and solvent selection (DMF or THF) are critical for achieving the (Z)-isomer .
- Stereochemical Control : Monitor reaction progress via TLC/HPLC and confirm configuration using NOESY NMR or X-ray crystallography .
Q. How can spectroscopic techniques (NMR, UV-Vis) be optimized to characterize this compound?
- Methodology :
- NMR : Use - and -NMR in deuterated DMSO or CDCl₃ to resolve signals from thiophene protons (δ 6.8–7.5 ppm) and acrylonitrile carbons (δ 110–120 ppm). 2D NMR (COSY, HSQC) clarifies coupling between thiazole and thiophene groups .
- UV-Vis : Analyze π→π* transitions of the conjugated system (λₐᵦₛ ~300–400 nm) in acetonitrile to assess electronic properties for material science applications .
Q. What crystallographic methods are suitable for resolving the stereochemistry and intermolecular interactions of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement. Key parameters include hydrogen-bonding interactions (C–H⋯N, C–H⋯π) and dihedral angles between thiophene/thiazole planes .
- Thermal Stability : Pair with TGA/DSC to evaluate melting points and decomposition pathways .
Advanced Research Questions
Q. How do computational methods (DFT, NBO analysis) predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Compare with experimental UV-Vis data .
- NBO Analysis : Identify hyperconjugative interactions (e.g., π→π* delocalization) influencing stability and regioselectivity in reactions .
Q. What strategies address contradictions in reported synthetic yields or purity across studies?
- Methodology :
- Side-Reaction Mitigation : Use scavengers (e.g., molecular sieves) to minimize hydrolysis of acrylonitrile groups during synthesis .
- Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol) to isolate the (Z)-isomer .
Q. How can the compound’s bioactivity be systematically evaluated against specific molecular targets?
- Methodology :
- Enzyme Assays : Test inhibition of kinases or cytochrome P450 isoforms using fluorescence-based assays. The thiazole ring may act as a hydrogen-bond acceptor .
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., peroxiredoxin 5) and validate with in vitro antioxidant assays .
Q. What are the mechanistic pathways for its application in cyanide anion sensing?
- Methodology :
- ICT Mechanism : Study UV-Vis/fluorescence quenching upon cyanide addition via intramolecular charge transfer (ICT) modulation. The acrylonitrile group acts as a recognition site .
- Detection Limits : Achieve sub-µM sensitivity using PBS-buffered aqueous media (ACN:H₂O = 1:9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
